2-{4-[5-(2,4-Dichlorophenyl)-2-furyl]-1,3-thiazol-2-yl}-3-(4-methoxyphenyl)acrylonitrile
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Overview
Description
2-{4-[5-(2,4-Dichlorophenyl)-2-furyl]-1,3-thiazol-2-yl}-3-(4-methoxyphenyl)acrylonitrile is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of dichlorophenyl, furyl, thiazolyl, and methoxyphenyl groups, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[5-(2,4-Dichlorophenyl)-2-furyl]-1,3-thiazol-2-yl}-3-(4-methoxyphenyl)acrylonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the thiazole ring: This can be achieved by reacting 2,4-dichlorophenyl isothiocyanate with 2-furylamine under controlled conditions to form the thiazole intermediate.
Coupling with acrylonitrile: The thiazole intermediate is then reacted with 4-methoxyphenylacrylonitrile in the presence of a base such as potassium carbonate to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{4-[5-(2,4-Dichlorophenyl)-2-furyl]-1,3-thiazol-2-yl}-3-(4-methoxyphenyl)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-{4-[5-(2,4-Dichlorophenyl)-2-furyl]-1,3-thiazol-2-yl}-3-(4-methoxyphenyl)acrylonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{4-[5-(2,4-Dichlorophenyl)-2-furyl]-1,3-thiazol-2-yl}-3-(4-methoxyphenyl)acrylonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-{4-[5-(2,4-Dichlorophenyl)-2-furyl]-1,3-thiazol-2-yl}-3-(4-hydroxyphenyl)acrylonitrile
- 2-{4-[5-(2,4-Dichlorophenyl)-2-furyl]-1,3-thiazol-2-yl}-3-(4-chlorophenyl)acrylonitrile
Uniqueness
The uniqueness of 2-{4-[5-(2,4-Dichlorophenyl)-2-furyl]-1,3-thiazol-2-yl}-3-(4-methoxyphenyl)acrylonitrile lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
(Z)-2-[4-[5-(2,4-dichlorophenyl)furan-2-yl]-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14Cl2N2O2S/c1-28-17-5-2-14(3-6-17)10-15(12-26)23-27-20(13-30-23)22-9-8-21(29-22)18-7-4-16(24)11-19(18)25/h2-11,13H,1H3/b15-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISPXDGRAHAWPPQ-GDNBJRDFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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